Myoseverin
Overview
Description
Myoseverin is a microtubule-binding molecule identified from a library of 2,6,9-trisubstituted purines. It is known for its ability to induce the reversible fission of multinucleated myotubes into mononucleated fragments. This compound has shown potential in promoting DNA synthesis and cell proliferation, making it a subject of interest in various scientific research fields .
Mechanism of Action
Target of Action
Myoseverin is a microtubule-binding molecule . Its primary target is tubulin , a globular protein that is the main constituent of microtubules . Microtubules are dynamic filamentous cytoskeletal proteins that play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape .
Mode of Action
This compound directly binds to tubulin and disrupts the structure of the microtubule cytoskeleton . This interaction results in the reversible fission of multinucleated myotubes into mononucleated fragments .
Biochemical Pathways
This compound affects the expression of a variety of growth factor, immunomodulatory, extracellular matrix-remodeling, and stress response genes . This is consistent with the activation of pathways involved in wound healing and tissue regeneration .
Result of Action
The binding of this compound to tubulin and the subsequent disruption of the microtubule cytoskeleton lead to the fission of multinucleated myotubes into mononucleated fragments . This fission promotes DNA synthesis and cell proliferation after removal of the compound and transfer of the cells to fresh growth medium .
Biochemical Analysis
Biochemical Properties
Myoseverin plays a crucial role in biochemical reactions by binding to microtubules, which are dynamic filamentous cytoskeletal proteins composed of tubulin. This binding disrupts the normal assembly of microtubules, leading to the reversible fission of multinucleated myotubes into mononucleated fragments. This compound interacts with various enzymes, proteins, and other biomolecules, including tubulin, alpha-actinin, and desmin. These interactions are essential for its ability to modulate the cytoskeletal structure and promote cell proliferation and DNA synthesis after the removal of the compound .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In skeletal muscle cells, it induces the fission of multinucleated myotubes into mononucleated fragments, promoting DNA synthesis and cell proliferation. This process is accompanied by changes in the expression of growth factor, immunomodulatory, extracellular matrix-remodeling, and stress response genes, which are consistent with the activation of pathways involved in wound healing and tissue regeneration. Additionally, this compound-treated cardiac myocytes show disruptions of the striated Z-bands containing alpha-actinin and desmin, indicating its impact on sarcomeric organization .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to tubulin and inhibiting microtubule assembly. This inhibition interferes with normal mitotic spindle assembly, leading to cell cycle arrest at the G2/M transition. This compound’s binding interactions with tubulin and other cytoskeletal proteins, such as alpha-actinin and desmin, are crucial for its ability to disrupt the cytoskeletal structure and promote cell proliferation. Additionally, this compound affects gene expression by modulating the transcription of growth factor, immunomodulatory, extracellular matrix-remodeling, and stress response genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, this compound induces the fission of multinucleated myotubes into mononucleated fragments, promoting DNA synthesis and cell proliferation. Upon removal of the compound and transfer of the cells to fresh growth medium, the cells resume normal growth and differentiation. This compound’s stability and degradation in laboratory settings have not been extensively studied, but its reversible effects on cell proliferation and differentiation suggest that it is relatively stable and does not cause long-term damage to cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound promotes the fission of multinucleated myotubes and cell proliferation without causing significant toxicity. At high doses, this compound may cause adverse effects, such as disruptions in sarcomeric organization and potential cytotoxicity. The threshold effects and toxic effects of this compound at high doses need to be further investigated in animal models to determine its safety and efficacy for potential therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to cytoskeletal dynamics and cell proliferation. It interacts with enzymes and cofactors involved in microtubule assembly and disassembly, such as tubulin and alpha-actinin. This compound’s effects on metabolic flux and metabolite levels have not been extensively studied, but its ability to modulate cytoskeletal structure and promote cell proliferation suggests that it may influence various metabolic pathways involved in cell growth and differentiation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It binds to tubulin and other cytoskeletal proteins, allowing it to localize to specific cellular compartments and exert its effects on microtubule assembly and disassembly. This compound’s localization and accumulation within cells are crucial for its ability to modulate cytoskeletal structure and promote cell proliferation .
Subcellular Localization
This compound’s subcellular localization is primarily associated with the cytoskeleton, where it binds to tubulin and other cytoskeletal proteins. This localization is essential for its ability to disrupt microtubule assembly and promote the fission of multinucleated myotubes into mononucleated fragments. This compound’s activity and function are influenced by its targeting signals and post-translational modifications, which direct it to specific compartments or organelles within the cell .
Preparation Methods
Myoseverin is synthesized through a series of chemical reactions involving 2,6,9-trisubstituted purinesFor instance, hydrophobic substituents at the N9 position have been found to be potent inhibitors of microtubule assembly . The reaction conditions often include the use of specific reagents and solvents to facilitate the desired chemical transformations. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Myoseverin undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles and electrophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water. Acidic or basic conditions are often used to facilitate hydrolysis.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while substitution reactions may yield various substituted purine derivatives .
Scientific Research Applications
Myoseverin has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study microtubule dynamics and the effects of microtubule-binding molecules on cellular processes.
Biology: this compound is used to investigate the mechanisms of cell differentiation and proliferation.
Medicine: this compound has potential as an anticancer agent due to its ability to inhibit microtubule assembly and arrest the cell cycle in mitosis.
Comparison with Similar Compounds
Myoseverin is unique in its ability to induce reversible fission of multinucleated myotubes into mononucleated fragments. Similar compounds include:
Nocodazole: A microtubule-disassembling agent that also induces myotube disassembly.
Colchicine: Another microtubule-binding molecule that disrupts microtubule dynamics.
Taxanes: A class of compounds that stabilize microtubules and prevent their disassembly, leading to cell cycle arrest.
Compared to these compounds, this compound has shown lower cytotoxicity, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
2-N,6-N-bis[(4-methoxyphenyl)methyl]-9-propan-2-ylpurine-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c1-16(2)30-15-27-21-22(25-13-17-5-9-19(31-3)10-6-17)28-24(29-23(21)30)26-14-18-7-11-20(32-4)12-8-18/h5-12,15-16H,13-14H2,1-4H3,(H2,25,26,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCOTQWQVPRTNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)NCC3=CC=C(C=C3)OC)NCC4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267402-71-1 | |
Record name | Myoseverin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0267402711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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